Piperazin-2-one hydrochloride

Description

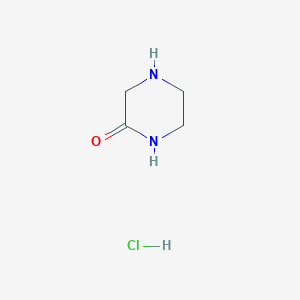

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c7-4-3-5-1-2-6-4;/h5H,1-3H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQSZZGLAJRHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24123-06-6 | |

| Record name | Piperazin-2-one hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24123-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to Piperazin-2-one Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperazin-2-one Scaffold

The piperazin-2-one moiety is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Its inherent structural features, combining a lactam functionality with a second nitrogen atom, provide a versatile platform for the synthesis of a diverse array of biologically active molecules. The hydrochloride salt of piperazin-2-one (CAS Number: 24123-06-6) is a key starting material and intermediate, offering enhanced stability and handling properties for synthetic transformations. This guide provides an in-depth technical overview of piperazin-2-one hydrochloride, from its fundamental properties to its synthesis, analytical characterization, and critical role in the development of novel therapeutics. For drug development professionals, understanding the nuances of this valuable building block is paramount for designing efficient synthetic routes and ensuring the quality of active pharmaceutical ingredients (APIs).

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and process development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 24123-06-6 | [1] |

| Molecular Formula | C₄H₉ClN₂O | [1] |

| Molecular Weight | 136.58 g/mol | [1] |

| Appearance | White to off-white crystalline solid | General knowledge |

| Melting Point | Data not readily available for the hydrochloride salt. The free base, piperazin-2-one, has a melting point of 135-138 °C. | General knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | General knowledge |

| pKa | The piperazine ring has two pKa values, typically around 5.5 and 9.8 for the free base. The hydrochloride salt will have a lower pH in solution. | General knowledge |

Visualizing the Core Structure

To appreciate its synthetic potential, it is essential to visualize the chemical structure of this compound.

Sources

An In-depth Technical Guide to the Molecular Structure and Applications of Piperazin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazin-2-one hydrochloride, a heterocyclic organic compound, represents a pivotal scaffold in contemporary medicinal chemistry. Its unique structural and physicochemical properties make it a valuable building block in the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive exploration of the molecular structure, synthesis, and characterization of this compound. Furthermore, it delves into the reactivity of this scaffold and its significant role as a pharmacophore in the development of novel therapeutics, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazine ring is a ubiquitous structural motif in a vast number of FDA-approved drugs, celebrated for its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] The introduction of a carbonyl group at the 2-position to form piperazin-2-one creates a lactam functionality, which further enhances its utility as a versatile intermediate in organic synthesis. The hydrochloride salt of piperazin-2-one improves its stability and aqueous solubility, rendering it highly suitable for various synthetic manipulations and pharmaceutical formulations. This guide will meticulously dissect the molecular characteristics of this compound and illuminate its applications in the synthesis of complex molecular architectures for drug discovery.

Molecular Structure and Physicochemical Properties

The structural integrity of this compound is fundamental to its chemical behavior and its utility in drug design.

Molecular Structure

This compound possesses a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at the 2-position. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic secondary amine at the 4-position.

Caption: General workflow for the synthesis of Piperazin-2-one.

Experimental Protocol: Synthesis of Piperazin-2-one

This protocol is adapted from established methods for the synthesis of piperazin-2-one and its derivatives.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylenediamine (1.0 eq) in a suitable organic solvent such as toluene or ethanol.

-

Addition of Reagents: To this solution, add a base, for example, potassium carbonate (2.0 eq). Slowly add ethyl chloroacetate (1.0 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid byproducts and wash with the solvent. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water) to yield pure piperazin-2-one.

Conversion to this compound

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction. [2][3] Experimental Protocol: Preparation of this compound

-

Dissolution: Dissolve the purified piperazin-2-one in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Acidification: To the stirred solution, add a solution of hydrochloric acid in the same solvent (e.g., ethereal HCl or isopropanolic HCl) dropwise until the precipitation is complete. The pH should be acidic.

-

Isolation: The precipitated this compound is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Spectroscopic Characterization

Thorough spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound. While a dedicated spectrum for this compound is not readily available in public databases, its expected spectral characteristics can be reliably predicted based on the data for the parent piperazin-2-one and other piperazine hydrochloride derivatives. [4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the piperazine ring. Due to the asymmetry introduced by the carbonyl group and protonation, the signals for the methylene protons are expected to be complex multiplets. Protonation of the nitrogen at the 4-position will cause a downfield shift of the adjacent protons.

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon and the four methylene carbons of the ring. The carbonyl carbon will appear significantly downfield. The protonation of the N-4 nitrogen will also influence the chemical shifts of the adjacent carbon atoms.

| Predicted ¹H and ¹³C NMR Data for this compound |

| ¹H NMR (DMSO-d₆, 400 MHz): |

| δ (ppm) |

| ~3.0 - 3.5 |

| ~7.9 |

| ~9.5 |

| ¹³C NMR (DMSO-d₆, 101 MHz): |

| δ (ppm) |

| ~40 - 50 |

| ~165 - 170 |

Note: These are predicted chemical shifts and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

| Predicted IR Absorption Bands for this compound |

| **Wavenumber (cm⁻¹) ** |

| 3200-3400 |

| 2400-3000 |

| ~1650 |

| ~1550 |

| 1400-1500 |

| 1000-1300 |

The presence of a strong, broad absorption in the 2400-3000 cm⁻¹ region is characteristic of an amine hydrochloride salt. [6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For piperazin-2-one, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the free base. [7]In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed.

Reactivity and Synthetic Applications

This compound is a versatile building block due to the presence of multiple reactive sites. The reactivity can be modulated by controlling the reaction conditions.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperazine monohydrochloride [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Foreword: The Piperazin-2-one Core in Modern Drug Discovery

An In-depth Technical Guide to the Chemical Reactivity of Piperazin-2-one Hydrochloride

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The piperazin-2-one skeleton is a prominent member of this class.[1] Its unique arrangement of a cyclic lactam fused with a piperazine ring offers a conformationally constrained yet functionally versatile framework, ideal for constructing novel therapeutic agents, particularly those targeting the central nervous system.[2] This guide provides a comprehensive exploration of the chemical reactivity profile of this compound, a common and stable salt form of the parent heterocycle. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple reaction schemes to delve into the mechanistic underpinnings and practical considerations that govern its synthetic transformations. We will explore its stability, the nuanced reactivity of its distinct nitrogen centers, and the strategic manipulations that unlock its potential as a cornerstone intermediate in pharmaceutical synthesis.[3][4]

Physicochemical Profile and Stability Considerations

A thorough understanding of a starting material's physical properties and stability is the foundation of robust process development. This compound is typically a white to light-yellow crystalline solid.[5][6] Its stability is moderate under standard ambient conditions, though careful storage is essential for maintaining purity.[7]

Key Stability Insights:

-

Hygroscopicity: Like many amine hydrochlorides, this compound can absorb water from the atmosphere. Storage in a tightly-closed container in a cool, dry place is critical.[8][9][10]

-

Degradation Pathways: Piperazine derivatives are generally susceptible to degradation through oxidation, hydrolysis, and photolysis.[11] The nitrogen atoms in the ring can be prone to oxidation, a risk that can be mitigated by storing the compound under an inert atmosphere (e.g., nitrogen).[11][12]

-

pH-Dependence: The stability of the piperazine ring can be pH-dependent. Degradation may be accelerated under strongly acidic or basic conditions, particularly when combined with elevated temperatures.[11]

Table 1: Physicochemical Properties of Piperazin-2-one

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈N₂O (Free Base) | [9][13] |

| Molecular Weight | 100.12 g/mol (Free Base) | [9][13] |

| Appearance | Light yellow to yellow solid | [5] |

| logP | -1.602 (Calculated) | [9] |

| Solubility | Limited water solubility, higher in alcohols like ethanol. |[6][7] |

The Core Reactivity Manifold: A Tale of Two Nitrogens

The chemical behavior of this compound is dominated by the interplay between its three key functional groups: the secondary amine (N4), the amide (lactam, N1-C2), and the protonated nature of the hydrochloride salt.

// Edges to position labels N4 -> mol [style=invis]; N1 -> mol [style=invis]; C2 -> mol [style=invis]; C3 -> mol [style=invis]; } A brief, descriptive caption directly below each generated diagram (Within 100 characters).

The proton on the N4 nitrogen renders it non-nucleophilic. Therefore, in nearly all nucleophilic reactions involving this site, the addition of a base is a prerequisite to liberate the free amine. The N1 amide nitrogen is significantly less nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group.

N-Alkylation: The Gateway to Diverse Derivatives

N-alkylation at the N4 position is the most common and synthetically valuable reaction for this scaffold. It proceeds via a standard nucleophilic substitution (Sₙ2) mechanism.[14][15]

Causality Behind Experimental Choices:

-

The Role of the Base: A base is required to neutralize the hydrochloride and deprotonate the resulting ammonium species to generate the free, nucleophilic secondary amine. The choice of base is critical; inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used as they are strong enough to effect the deprotonation but are generally not nucleophilic themselves, preventing unwanted side reactions.[14][16]

-

Controlling Selectivity (Mono- vs. Di-alkylation): Since the product of mono-alkylation is also a secondary amine, it can react further to yield a di-alkylated quaternary ammonium salt. To favor mono-alkylation, several strategies are employed:

-

Stoichiometric Control: Using a slight excess of the piperazin-2-one relative to the alkylating agent can help consume the electrophile before significant di-alkylation occurs.

-

Protecting Groups: A more robust method involves protecting the N1-H with a suitable group (e.g., Boc) before alkylating N4. However, for piperazin-2-one itself, N4 is the more reactive site. A common strategy for piperazine is to use a protecting group like Boc on one nitrogen to ensure mono-alkylation on the other.[17][18]

-

In-situ Monohydrochloride Formation: Reacting piperazine with piperazine dihydrochloride can form the monohydrochloride in situ, effectively protecting one amine group.[18]

-

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (2.0-3.0 eq).[14]

-

Deprotonation: Stir the suspension at room temperature for 30-60 minutes to ensure complete formation of the free amine.

-

Addition of Electrophile: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C or reflux) and monitor its progress by TLC or LC-MS.[14]

-

Workup: After completion, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Alternatively, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the desired N-alkylated piperazin-2-one.

N-Acylation

Acylation occurs similarly at the N4 position using standard acylating agents like acyl chlorides or anhydrides in the presence of a base. This reaction is typically fast and exothermic. The resulting N-acyl piperazinones are important intermediates and final products in their own right. The synthesis of N-acetylpiperazine is a well-documented example of this type of transformation.[16]

Reactivity at the Amide (Lactam) Moiety

While less frequently exploited for diversification than N-alkylation, the lactam functionality offers unique reactive handles.

-

Amide Reduction: The carbonyl group at C2 can be completely reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (BH₃·THF). This transformation is a powerful method for converting the piperazin-2-one scaffold into a substituted piperazine, a different but equally important pharmacophore.

-

α-Carbon Reactivity: Under specific conditions, the C3 position alpha to the carbonyl can be involved in reactions. For instance, the reaction of piperazin-2-one with triethyl phosphite and phosphoryl chloride does not lead to a simple phosphonylation but yields a mixture of cis- and trans-piperazine-2,3-diyl-bisphosphonates.[19][20][21] This suggests a mechanism involving the formation of an enamine intermediate, which is then attacked by the phosphorus reagent.[19][20]

Analytical Characterization Profile

The structural elucidation and purity assessment of this compound and its derivatives rely on standard analytical techniques.

-

Chromatography: LC-MS is the gold standard for monitoring reaction progress and assessing purity, providing both retention time and mass information.[22] HPLC with UV or other detectors is also widely used for quantitative analysis.[6][23]

-

Spectroscopy: Spectroscopic methods provide the definitive structural confirmation.

Table 2: Typical Spectroscopic Data for Piperazin-2-one Derivatives

| Technique | Feature | Typical Chemical Shift / Wavenumber | Notes |

|---|---|---|---|

| ¹H NMR | Piperazine Ring Protons | δ 3.0 - 3.5 ppm | The exact shifts and multiplicities are highly dependent on the substitution pattern and solvent. In the hydrochloride salt, protonation causes a downfield shift.[24] |

| N-H (Amide) | δ 7.5 - 8.5 ppm | Often a broad singlet. | |

| N-H (Amine HCl) | δ 9.0 - 10.0 ppm | Broad signal, often exchanges with D₂O. | |

| ¹³C NMR | Piperazine Ring Carbons | δ 40 - 55 ppm | Two or more distinct signals are expected depending on the symmetry of the molecule.[24] |

| C =O (Amide) | δ 165 - 175 ppm | Characteristic downfield shift for a carbonyl carbon. | |

| FTIR | N-H Stretch (Amine/Amide) | 3200 - 3400 cm⁻¹ | Broad absorption bands. |

| | C=O Stretch (Amide) | ~1650 cm⁻¹ | Strong, sharp absorption characteristic of the lactam carbonyl.[25] |

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[8][9][26]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.[8][10]

-

Storage: Store in a tightly-closed container in a dry, cool, and well-ventilated place away from incompatible substances like strong oxidizing agents.[9][10]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[8][26]

Conclusion

This compound is a deceptively simple molecule with a rich and nuanced chemical reactivity profile. Its true value in drug discovery lies in the predictable and controllable reactivity of its N4-amino group, which serves as a reliable anchor point for introducing a vast array of side chains and building blocks through N-alkylation and N-acylation reactions. Furthermore, the latent reactivity within the lactam ring provides opportunities for more complex transformations, such as reduction to piperazines or functionalization at the alpha-carbon. By understanding the interplay of its functional groups and the causal factors behind experimental design—from the choice of base to strategies for controlling selectivity—researchers can effectively harness the power of this privileged scaffold to construct the next generation of therapeutic agents.

References

-

1-(3-Methoxybenzyl)-2-piperazinone hydrochloride - AK Scientific, Inc. AK Scientific, Inc. Link

-

1-Phenyl-piperazin-2-one hydrochloride - Chem-Impex. Chem-Impex International. Link

-

Piperazine-2-one - SAFETY DATA SHEET. Thermo Fisher Scientific. Link

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Link

-

Piperazin-2-one, N1-BOC protected - Apollo Scientific. Apollo Scientific. Link

-

An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride. BenchChem. Link

-

Chemical Safety Data Sheet MSDS / SDS - 2-Piperazinone, hydrochloride. ChemicalBook. Link

-

Application Notes and Protocols for Piperazin-2-one-d6 Analysis. BenchChem. Link

-

Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. National Institutes of Health (NIH). Link

-

Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Chemistry. Link

-

Piperazin-2-one | Intermediate. MedchemExpress.com. Link

-

Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Publications. Link

-

The Crucial Role of 2-Piperazinone in Modern Pharmaceutical Synthesis. Autech Industry Co.,Limited. Link

-

Piperazine-2-One Supplier & Manufacturer | Factory Price. Parchem. Link

-

Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem. Link

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. Link

-

A Review on Analytical Methods for Piperazine Determination. ResearchGate. Link

-

Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage. PubMed. Link

-

CN106117153A - The preparation method of 2 piperazinones. Google Patents. Link

-

Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem. Link

-

Synthesis of Piperazin-2-ones. Thieme Chemistry. Link

-

Spectroscopic Analysis of 1-(2-chloroethyl)piperazine Hydrochloride Derivatives: A Comparative Guide. BenchChem. Link

-

Piperazin-2-one | C4H8N2O | CID 231360. PubChem - NIH. Link

-

(PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ResearchGate. Link

-

An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem. Link

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Link

-

Piperazine dihydrochloride - the NIST WebBook. NIST. Link

-

Analytical profile of Piperazine Hydrate Oral Solution (Veterinary). Pharmacopeia.cn. Link

-

Piperazine - Wikipedia. Wikipedia. Link

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Link

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Link

-

A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Link

-

Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health (NIH). Link

-

Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem. Link

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health (NIH). Link

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Link

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Link

-

Synthesis of piperazines. Organic Chemistry Portal. Link

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Piperazine-2-One Supplier & Manufacturer | Factory Price [it.chemheterocycles.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 26. fishersci.com [fishersci.com]

The Strategic Role of the Piperazin-2-one Scaffold in Modern Medicinal Chemistry: A Technical Guide

Section 1: Introduction - The Piperazin-2-one Core: A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic agents. These are termed "privileged structures" for their ability to interact with multiple, diverse biological targets, offering a robust starting point for drug discovery.[1][2] The piperazine ring is a cornerstone of this concept, recognized for its prevalence in numerous FDA-approved drugs.[2][3][4] A key derivative, the piperazin-2-one scaffold, represents a particularly valuable evolution of this core. This six-membered heterocycle, containing two nitrogen atoms and a lactam (cyclic amide) functionality, offers a unique combination of structural rigidity, synthetic tractability, and peptidomimetic character.[5][6]

This guide, prepared for drug development professionals, delves into the multifaceted role of piperazin-2-one and its hydrochloride salt in medicinal chemistry. The hydrochloride form is often utilized to enhance the stability, solubility, and handling properties of the parent compound, making it a preferred intermediate for synthetic chemists.[7] We will explore its fundamental physicochemical attributes, dissect modern synthetic strategies, and examine its application across various therapeutic areas, providing both high-level strategic insights and detailed, field-proven experimental protocols.

Section 2: Core Physicochemical and Structural Attributes

The utility of the piperazin-2-one scaffold stems from a unique confluence of physicochemical properties and a three-dimensional structure that is highly amenable to drug design.

Key Structural Features: The piperazin-2-one core is essentially a constrained cyclic diamide. This conformational restriction is a key advantage in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The lactam moiety and the secondary amine provide hydrogen bond donor and acceptor sites, crucial for molecular recognition.[8] Furthermore, its structure can be viewed as a constrained analogue of a dipeptide, making it an excellent scaffold for developing peptidomimetics.[5][9]

Diagram: The Piperazin-2-one Scaffold as a Dipeptide Mimic

Caption: Structural analogy between a dipeptide and the piperazin-2-one core.

| Property | Value | Source |

| Piperazin-2-one | ||

| Molecular Formula | C₄H₈N₂O | [10] |

| Molar Mass | 100.12 g/mol | [10] |

| Piperazin-2-one Hydrochloride | ||

| Molecular Formula | C₄H₉ClN₂O | [11] |

| Molar Mass | 136.58 g/mol | [11] |

| Piperazine (Parent Scaffold) | ||

| pKa (first protonation) | 9.8 | [12] |

| pKb (first protonation) | 4.19 | [12] |

| Solubility in Water | Freely Soluble | [12] |

Note: The pKa and solubility data for the parent piperazine are provided for context, as these properties are fundamental to the derivatives. The hydrochloride salt significantly enhances aqueous solubility.

Section 3: Synthetic Avenues to the Piperazin-2-one Scaffold

The construction of the piperazin-2-one ring is a critical step that dictates the feasibility of generating diverse compound libraries. While classical methods exist, modern synthetic chemistry has focused on developing efficient, diversity-oriented strategies.

A significant advancement is the use of cascade reactions, which allow for the formation of multiple chemical bonds in a single pot, thereby increasing efficiency and reducing waste.[13] One such innovative approach involves a metal-promoted cascade transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide.[5] This method is powerful because it introduces two points of diversity (from the amine and the aryl iodide) and forms three new bonds in one operational step, making it highly suitable for combinatorial synthesis.[5][13][14]

Diagram: General Synthetic Workflow for Piperazin-2-ones

Caption: High-level workflow for a modern cascade synthesis of piperazin-2-ones.

Section 4: The Piperazin-2-one Scaffold in Action: Therapeutic Applications

The structural and physicochemical advantages of the piperazin-2-one core have led to its exploration in a wide array of therapeutic areas. Its derivatives have demonstrated a broad spectrum of biological activities, including effects on the central nervous system (CNS), as well as antiviral and anticancer properties.[15][16][17]

Case Study 1: Central Nervous System (CNS) Disorders The parent piperazine scaffold is a well-established pharmacophore in CNS drug discovery, integral to antipsychotic, antidepressant, and anxiolytic agents.[18][19] Piperazin-2-one derivatives build upon this legacy. Their constrained nature allows for precise orientation of substituents to interact with neurotransmitter receptors, such as serotonin and dopamine receptors.[15][20] This has led to the development of novel compounds with potential antidepressant and anxiolytic effects.[21] For instance, certain benzylpiperazine derivatives have been designed as CNS-penetrant histone deacetylase 6 (HDAC6) inhibitors, showing promise in preclinical models of depression.[22]

Case Study 2: Antiviral Activity The piperazin-2-one moiety serves as a key intermediate in the synthesis of compounds with potent antiviral activity.[23] A notable example is a trisubstituted piperazin-2-one derivative that was found to inhibit adenovirus replication.[23] This highlights the scaffold's utility not just as a final pharmacophore but also as a versatile building block for more complex antiviral agents.

Case Study 3: Oncology In cancer therapy, the piperazine ring is a common feature in targeted therapies like kinase inhibitors.[2] The piperazin-2-one scaffold has been similarly exploited. By acting as a rigid core, it can position functional groups to interact with specific enzymatic pockets. Researchers have prepared series of piperazin-2-one derivatives through bioisosteric substitution and evaluated them for cytotoxic activities against cancer cell lines, demonstrating the scaffold's potential in developing new anticancer agents.[24]

| Derivative Class | Therapeutic Area | Example of Activity | Source(s) |

| Benzylpiperazin-2-ones | CNS Disorders | Selective HDAC6 inhibition, antidepressant effects | [22] |

| Trisubstituted Piperazin-2-ones | Antiviral | Inhibition of adenovirus replication | [23] |

| Phenyl-Piperazin-2-ones | Oncology | Cytotoxic activity against cancer cell lines | [24] |

| Dermorphin Analogues | Analgesia | Modulation of opiate activity in vitro | [25] |

Section 5: Decoding the Structure-Activity Relationship (SAR)

Understanding how structural modifications to the piperazin-2-one core impact biological activity is paramount for rational drug design. The scaffold offers multiple positions (the two nitrogens, N1 and N4, and the ring carbons) where substitutions can fine-tune potency, selectivity, and pharmacokinetic properties.[8]

A classic study on dermorphin analogues containing chiral piperazin-2-one derivatives provides clear SAR insights.[25] In this work, piperazin-2-one derivatives were used as the C-terminal residue of opioid peptides. The in vitro assays revealed that:

-

Stereochemistry is Critical: The configuration of substituents on the piperazin-2-one ring significantly influenced opiate activity.

-

Ring Modification Matters: Reducing the lactam carbonyl group to convert the piperazin-2-one ring into a piperazine ring drastically altered the activity, underscoring the importance of the amide bond in receptor interaction.[25]

This demonstrates that even subtle changes to the scaffold can have profound biological consequences, offering a rich field for optimization.

Diagram: Key Positions for SAR Exploration on the Piperazin-2-one Scaffold

Caption: Strategic modification points on the piperazin-2-one ring for SAR studies.

Section 6: Essential Experimental Protocols

To translate theory into practice, this section provides validated, step-by-step protocols for the synthesis and analysis of piperazin-2-one derivatives.

Protocol 1: Cascade Synthesis of a Substituted Piperazin-2-one

This protocol is adapted from modern cascade synthesis methodologies and is designed to be a robust starting point for library generation.[5]

Objective: To synthesize a 1,3-disubstituted piperazin-2-one derivative in a one-pot reaction.

Materials:

-

Aryl iodide (e.g., 4-iodoanisole) (1.0 eq)

-

Chloro allenylamide (1.1 eq)

-

Primary amine (e.g., benzylamine) (1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)

-

Base (e.g., K₂CO₃) (2.0 eq)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst, base, and aryl iodide.

-

Reagent Addition: Add the anhydrous toluene via syringe, followed by the primary amine and the chloro allenylamide.

-

Causality Note: Anhydrous and inert conditions are critical to prevent catalyst deactivation and side reactions. The excess of the amine helps to drive the reaction to completion.

-

-

Reaction: Heat the mixture to 85-90 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts and the catalyst. Rinse the pad with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic layer and purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Quantitative Analysis by LC-MS/MS in Plasma

This protocol outlines a standard method for quantifying a piperazin-2-one-based drug candidate in a biological matrix, essential for pharmacokinetic studies.[26]

Objective: To determine the concentration of a piperazin-2-one derivative in human plasma.

Materials:

-

Human plasma samples (blank, calibration standards, QC samples)

-

Piperazin-2-one-d6 (deuterated internal standard, IS) working solution.

-

Acetonitrile (ACN), ice-cold, containing 0.1% formic acid.

-

LC-MS/MS system with a C18 reverse-phase column.

Procedure:

-

Sample Preparation (Protein Precipitation): a. To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the deuterated internal standard (IS) working solution. Vortex briefly.

- Expertise Insight: Using a stable isotope-labeled internal standard like Piperazin-2-one-d6 is the gold standard.[26] It co-elutes with the analyte and has nearly identical ionization efficiency but a different mass, allowing it to perfectly correct for variations in sample recovery and matrix effects. b. Add 200 µL of ice-cold ACN to precipitate plasma proteins. Vortex vigorously for 1 minute. c. Centrifuge at >12,000 x g for 10 minutes at 4 °C.

-

Analysis: a. Carefully transfer the supernatant to an autosampler vial or 96-well plate. b. Inject 5-10 µL onto the LC-MS/MS system.

-

LC-MS/MS Conditions (Typical):

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Set up transitions for both the analyte and the internal standard (e.g., [M+H]⁺ > characteristic fragment ion).

-

-

Quantification: a. Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. b. Use the regression equation from the curve to determine the concentration of the analyte in the unknown samples.

Section 7: Future Perspectives and Conclusion

The piperazin-2-one scaffold is far more than just another heterocycle; it is a validated and versatile platform for the discovery of novel therapeutics. Its inherent structural rigidity, peptidomimetic properties, and synthetic accessibility ensure its continued relevance in medicinal chemistry.

Future efforts will likely focus on several key areas. The development of novel stereoselective syntheses will unlock access to more complex and diverse chemical space.[9][27] Furthermore, the scaffold's ability to present substituents in defined vectors makes it an ideal candidate for designing multi-target ligands, a growing strategy for treating complex diseases like cancer and neurodegenerative disorders.[2] By continuing to leverage the unique properties of this privileged scaffold, the scientific community can accelerate the development of the next generation of innovative medicines.

References

- Scilit. (n.d.). Synthesis of chiral piperazin-2-ones as model peptidomimetics.

- Informed Publishing. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date.

- ChemBK. (n.d.). piperazin-2-one HCL.

- MedchemExpress. (n.d.). Piperazin-2-one | Intermediate.

- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones.

- PubMed. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives.

- BenchChem. (n.d.). Role of piperazine scaffolds in medicinal chemistry.

- PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date.

- Wisdomlib. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.

- (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- NIH. (n.d.). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents.

- (n.d.). The Role of 1-(2-Furoyl)piperazine HCl in Advanced Chemical Synthesis.

- BenchChem. (n.d.). Application Notes and Protocols for Piperazin-2-one-d6 Analysis.

- (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives.

- Thieme Connect. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.

- ResearchGate. (n.d.). Representative piperazine and piperazine-2-one pharmaceuticals and natural products.

- MDPI. (n.d.). Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1.

- (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.

- ResearchGate. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

- ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF.

- PubMed. (2014). Exploring the Phe-Gly dipeptide-derived piperazinone scaffold in the search for antagonists of the thrombin receptor PAR1.

- RSC Publishing. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.

- ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.

- PubMed Central. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons.

- (2024). A Review on Analytical Methods for Piperazine Determination.

- Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants.

- PubMed Central. (n.d.). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors.

- PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.

- BenchChem. (n.d.). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.

- PubChem. (n.d.). Piperazine, hydrochloride (1:?).

- PubChem. (n.d.). Piperazin-2-one.

- (n.d.). Analytical profile of Piperazine Hydrate Oral Solution (Veterinary).

- Wikipedia. (n.d.). Piperazine.

- ResearchGate. (n.d.). The structure-activity relationship of antihistaminic activity piperazine derivatives.

- ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- RSC Publishing. (n.d.). Analytical Methods.

- ResearchGate. (2015). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Exploring the Phe-Gly dipeptide-derived piperazinone scaffold in the search for antagonists of the thrombin receptor PAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of chiral piperazin-2-ones as model peptidomimetics | Scilit [scilit.com]

- 10. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. Piperazine - Wikipedia [en.wikipedia.org]

- 13. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 17. researchgate.net [researchgate.net]

- 18. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. ijrrjournal.com [ijrrjournal.com]

- 21. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 22. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. researchgate.net [researchgate.net]

Introduction: The Strategic Value of the Piperazin-2-one Scaffold

An In-depth Technical Guide to Piperazin-2-one Hydrochloride: A Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and drug discovery, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The piperazine ring is a quintessential example, ranking as the third most common nitrogen heterocycle found in FDA-approved drugs.[1][2] Its derivatives are integral to blockbuster drugs, underscoring their importance.[1][2][3] Within this family, piperazin-2-one, a lactam derivative of piperazine, serves as a uniquely versatile and valuable building block.[4][5]

This guide provides an in-depth technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond simple procedural descriptions to explore the underlying chemical principles, strategic considerations in its synthesis and functionalization, and its application in constructing complex, biologically active molecules. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a preferred starting material for synthetic chemists.[6]

Core Physicochemical and Safety Profile

A thorough understanding of a building block's fundamental properties is the bedrock of successful synthesis. This compound is typically a white to yellowish crystalline solid, whose properties dictate its handling, storage, and reaction conditions.[7]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉ClN₂O | [8][9] |

| Molecular Weight | 136.58 g/mol | [8][9] |

| CAS Number | 24123-06-6 | [8][9] |

| Appearance | White to yellow crystalline powder | [7] |

| IUPAC Name | piperazin-2-one;hydrochloride | [8] |

| Solubility | Highly soluble in water; soluble in polar organic solvents like ethanol and DMSO. | [10][11] |

Safety & Handling

Proper handling is paramount to ensure laboratory safety. Piperazin-2-one and its hydrochloride salt are classified as irritants.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[12][13][14]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[9][12][15] Avoid dust generation and accumulation.[12] Wash hands thoroughly after handling.[12][13]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[12][14] Keep the container tightly closed when not in use.[12][14]

-

First Aid: In case of eye or skin contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[12][13][14] If inhaled, move the person to fresh air.[12][14]

Synthesis of the Piperazin-2-one Core: Strategic Approaches

The construction of the piperazin-2-one ring can be approached through various synthetic strategies, from classical cyclizations to modern cascade reactions. The choice of method often depends on the desired substitution pattern, scale, and efficiency.

Conceptual Synthetic Workflow

The diagram below illustrates a generalized approach to synthesizing substituted piperazin-2-ones, highlighting the key bond formations and potential for introducing molecular diversity.

Caption: Generalized Synthetic Workflow for Piperazin-2-one Core.

Advanced Synthesis: A One-Pot Cascade Approach

Modern synthetic chemistry prioritizes efficiency, atom economy, and the ability to rapidly generate diverse compound libraries. A notable advancement is the metal-promoted, one-pot cascade synthesis of piperazin-2-ones.[16][17] This methodology allows for the formation of three new bonds and the introduction of two points of diversity in a single step.[17]

Causality Behind the Method: This approach, developed by the Savic and Petkovic group, utilizes a chloro allenylamide, a primary amine, and an aryl iodide.[17] The palladium catalyst facilitates a series of sequential reactions—nucleophilic substitution, carbopalladation, and intramolecular cyclization—that proceed in a controlled manner. The choice of palladium and specific ligands is critical for managing the reaction rates of the different steps, ensuring the desired product is formed with high efficiency.[16] This strategy is exceptionally well-suited for combinatorial synthesis, enabling the rapid creation of a library of analogs for structure-activity relationship (SAR) studies.[17]

Reactivity and Key Transformations: The Art of Functionalization

The true power of this compound as a building block lies in the differential reactivity of its two nitrogen atoms. The secondary amine (N4) is generally more nucleophilic than the amide nitrogen (N1), allowing for selective functionalization. For more complex transformations, protection of one nitrogen is a common and effective strategy.[18]

Caption: Reactivity Map of the Piperazin-2-one Scaffold.

Protocol: Selective N4-Boc Protection

Protecting the more reactive N4 amine with a tert-butyloxycarbonyl (Boc) group is a foundational step that enables subsequent, unambiguous functionalization at the N1 position.[15][18]

Self-Validating System: The success of this protocol is validated by routine analytical methods. A shift in the proton NMR signals for the piperazine ring protons and the appearance of a large singlet around 1.4 ppm (corresponding to the nine protons of the t-butyl group) confirms the addition of the Boc group. TLC analysis will show the consumption of the starting material and the appearance of a new, less polar spot.

Methodology:

-

Reaction Setup: Suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add a base, such as triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq), portion-wise to neutralize the hydrochloride and deprotonate the N4 amine.

-

Reagent Addition: While maintaining the temperature at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 15-20 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup:

-

If using an organic solvent like DCM, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

If using an aqueous system, extract the product with an organic solvent like ethyl acetate.

-

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can often be used without further purification or can be purified by flash column chromatography on silica gel if necessary.

Applications in Medicinal Chemistry

The piperazin-2-one motif is a privileged structure precisely because it can be readily elaborated into compounds with significant biological activity. Its peptidomimetic properties, resulting from the specific positioning of heteroatoms, make it particularly valuable.[16]

| Compound Class / Derivative | Biological Target / Activity | Reference |

| Trisubstituted Piperazin-2-ones | Anti-adenoviral activity | [5] |

| Chiral Piperazin-2-one Peptidomimetics | Opiate activity | [5] |

| Substituted Phenyl-piperazin-2-ones | Building blocks for psychoactive drugs targeting neurological disorders | [4] |

| General Piperazine Derivatives | Anticancer, antiviral, anxiolytic, antidepressant agents | [1][2] |

Conclusion and Future Outlook

This compound is a cornerstone heterocyclic building block that offers a powerful combination of stability, predictable reactivity, and synthetic versatility. Its strategic value is rooted in the ability to selectively functionalize its two nitrogen atoms, enabling the construction of complex molecular architectures. As synthetic methodologies continue to advance, particularly in the realms of asymmetric catalysis and C-H functionalization, the utility of the piperazin-2-one scaffold will only expand.[2][19] This will empower medicinal chemists to explore an even broader chemical space in the quest for novel therapeutics, solidifying the role of this "privileged" scaffold in the future of drug discovery.

References

-

ChemBK. piperazin-2-one HCL - Physico-chemical Properties. [Link]

-

Chem-Impex. 1-Phenyl-piperazin-2-one hydrochloride. [Link]

-

CP Lab Safety. This compound, 98% Purity. [Link]

-

Chemicals.co.uk. 1-methyl-piperazin-2-one hydrochloride suppliers USA. [Link]

-

Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. [Link]

-

Thieme Chemistry. Synthesis of Piperazin-2-ones. [Link]

-

Ordys, A., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. [Link]

-

National Center for Biotechnology Information. Piperazin-2-one. PubChem Compound Database. [Link]

-

ResearchGate. (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. [Link]

-

ResearchGate. Synthesis of piperazin-2-one 9. [Link]

-

Hangzhou Longshine Bio-Tech Co.,LTD. Piperazin-2-one/5625-67-2 Manufacturer, Factory, API, Intermediate. [Link]

-

Bello, D., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

-

Kysilka, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]

-

NIST. Piperazine dihydrochloride. NIST Chemistry WebBook. [Link]

-

Autechaux. The Role of 1-(2-Furoyl)piperazine HCl in Advanced Chemical Synthesis. [Link]

-

Encyclopedia MDPI. Synthesis of Piperazines by C-H Functionalization. [Link]

-

Organics. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

-

Romanelli, M.N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. nbinno.com [nbinno.com]

- 7. Piperazin-2-one/5625-67-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 8. chembk.com [chembk.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 1-(2-Chlorophenyl)piperazine hydrochloride (55974-33-9) for sale [vulcanchem.com]

- 11. CAS 142-64-3: Piperazine, hydrochloride (1:2) | CymitQuimica [cymitquimica.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. thieme-connect.com [thieme-connect.com]

- 17. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 18. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

The Piperazin-2-one Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The piperazin-2-one motif is a six-membered nitrogen-containing heterocycle that has emerged as a "privileged structure" in medicinal chemistry. Its inherent structural features—combining a rigid backbone with multiple points for chemical diversification—make it an ideal scaffold for the development of potent and selective therapeutic agents. This guide provides an in-depth analysis of the discovery and derivatization of the piperazin-2-one core, detailing key synthetic methodologies, exploring structure-activity relationships (SAR) across different therapeutic targets, and presenting detailed experimental protocols. We will delve into the causality behind synthetic choices and showcase the scaffold's application in targeting enzymes such as Dipeptidyl Peptidase-4 (DPP-4), culminating in a forward-looking perspective on its potential in future drug discovery programs.

Introduction: The Strategic Value of the Piperazin-2-one Core

Heterocyclic compounds form the bedrock of modern pharmaceuticals, and among them, the piperazine ring is a recurring motif found in numerous clinically successful drugs.[1][2] The piperazin-2-one, a lactam derivative of piperazine, retains the advantageous physicochemical properties of the parent ring—such as improved aqueous solubility and oral bioavailability—while introducing a constrained, peptidomimetic character.[3] This unique combination of a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the carbonyl oxygen), and at least two positions for substitution (N-1 and N-4) allows for the precise three-dimensional positioning of functional groups to engage with biological targets.[4][5]

Substituted piperazin-2-ones are integral to compounds targeting a wide array of pathologies, including viral infections, cancer, and central nervous system disorders.[6][7] Their value is particularly evident in their use as conformationally restricted peptide mimetics, enabling the design of potent enzyme inhibitors and receptor antagonists.[6]

Foundational Synthesis of the Piperazin-2-one Scaffold

The construction of the piperazin-2-one ring is a critical step that dictates the feasibility and efficiency of subsequent derivatization. Several robust strategies have been developed, each with distinct advantages depending on the desired substitution pattern and stereochemistry.

Cascade Reactions for Rapid Assembly

Modern synthetic chemistry prioritizes efficiency and atom economy. Cascade reactions, which form multiple bonds in a single operation, are exemplary in this regard. A notable strategy for preparing N-substituted piperazin-2-ones involves a cascade double nucleophilic substitution. This method utilizes a 2-chloro-N-(2-oxoalkyl)acetamide and a primary amine, which undergo a tandem reductive coupling and SN2-cyclization.[8] The power of this approach lies in its diversity-oriented nature; a wide variety of primary amines can be employed to generate a library of N-substituted products, making it highly suitable for medicinal chemistry campaigns.[8]

Another elegant cascade approach involves a metal-promoted transformation using a chloro allenylamide, a primary amine, and an aryl iodide.[3][9] This one-pot process facilitates the formation of three new bonds and introduces two points of diversity, offering a rapid and versatile entry into complex piperazin-2-one derivatives.[3]

Asymmetric Synthesis: Controlling Stereochemistry

As most biological targets are chiral, the stereoselective synthesis of piperazin-2-one derivatives is of paramount importance. An innovative one-pot approach combines a Knoevenagel reaction, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to produce 3-aryl/alkyl piperazin-2-ones with high enantiomeric excess (up to 99% ee).[8][10] This method is particularly powerful as it leverages an organocatalyst (a quinine-derived urea) to control the stereochemistry of two of the three steps, providing access to optically active intermediates crucial for developing drugs like the antiemetic agent Aprepitant.[8][10]

The causality behind this one-pot sequence is noteworthy. By avoiding the isolation and purification of intermediates, the process minimizes waste and increases overall yield, a critical consideration for process chemistry and large-scale synthesis. The choice of a quinine-derived catalyst is based on its proven ability to induce high stereoselectivity in epoxidation reactions, ensuring the final product's chiral integrity.[10]

The workflow for this asymmetric synthesis can be visualized as follows:

Figure 1: Workflow for the one-pot asymmetric synthesis of 3-substituted piperazin-2-ones.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The true value of the piperazin-2-one scaffold is realized in its application to specific therapeutic targets. By systematically modifying the substituents on the ring, medicinal chemists can fine-tune the pharmacological properties of the molecule.

Case Study: Piperazine Derivatives as DPP-4 Inhibitors

A prominent example is the development of piperazine derivatives as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that deactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[11] Inhibiting DPP-4 prolongs the action of incretins, making it an effective strategy for managing type 2 diabetes.[11]

SAR studies on piperazine sulfonamide derivatives have provided key insights into the requirements for potent DPP-4 inhibition.[7][12] The central piperazine ring acts as a scaffold, positioning two aryl sulfonyl groups that interact with key residues in the enzyme's active site.

| Compound ID | R Group (Substitution Pattern) | % DPP-4 Inhibition (at 100 µM) |

| 1a | 4-Cl (para) | 22.6% |

| 1b | 3-Cl (meta) | 16.4% |

| 1c | 2-Cl (ortho) | 20.3% |

| 1d | 4-CH₃ (para) | 18.5% |

| 1e | 3-CH₃ (meta) | 11.2% |

| 1g | 4-OCH₃ (para) | 15.1% |

| (Data synthesized from reference[12]) |

Analysis of SAR:

-

Role of Electronegativity: The data clearly show that electron-withdrawing groups, such as chlorine (Cl), generally confer higher inhibitory activity compared to electron-donating groups like methyl (CH₃) or methoxy (OCH₃).[12] Compound 1a (4-Cl) shows the highest activity in this set.

-

Positional Effects: The position of the substituent is critical. For both chloro and methyl series, para-substitution (1a , 1d ) is favored over meta-substitution (1b , 1e ), suggesting that interactions at the back of the S1 pocket of the DPP-4 enzyme are crucial for binding. Meta-substitution appears to be disfavored.[12]

This relationship underscores the importance of electronic and steric factors in ligand-receptor interactions. The electron-withdrawing nature of the para-chloro substituent likely enhances key interactions within the active site, possibly through dipole or hydrogen bonding with residues like Arg125 and Tyr662.[13]

The mechanism of action for DPP-4 inhibitors is illustrated in the following pathway:

Figure 2: Signaling pathway showing the effect of a piperazin-2-one based DPP-4 inhibitor.

Detailed Experimental Protocols

To bridge theory and practice, this section provides a representative, step-by-step protocol for a key synthetic transformation. The following methodology is adapted from the one-pot asymmetric synthesis of a 3-aryl-piperazin-2-one, a versatile intermediate.[8][10]

Protocol: One-Pot Synthesis of (R)-1,4-dibenzyl-3-(4-fluorophenyl)piperazin-2-one

-

Materials: 4-Fluorobenzaldehyde, (Phenylsulfonyl)acetonitrile, Quinine-derived urea catalyst (eQNU), Anhydrous Toluene, Cumene Hydroperoxide (CHP), N,N'-Dibenzylethylenediamine, Triethylamine (Et₃N).

-

Safety Precautions: Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents and reagents are moisture-sensitive.

Step 1: Knoevenagel Condensation

-

To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-fluorobenzaldehyde (1.0 mmol, 124 mg).

-

Add (phenylsulfonyl)acetonitrile (1.0 mmol, 181 mg) and the eQNU catalyst (0.1 mmol, 10 mol%).

-

Add anhydrous toluene (3.3 mL) to achieve a concentration of 0.3 M.

-

Stir the reaction mixture at room temperature for 18-24 hours, monitoring by TLC for the disappearance of the aldehyde.

-

Causality: The eQNU catalyst facilitates the condensation between the aldehyde and the active methylene compound, forming the α,β-unsaturated nitrile intermediate.

-

Step 2: Asymmetric Epoxidation

-

Dilute the reaction mixture from Step 1 with anhydrous toluene (to a final concentration of 0.02 M).

-

Cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

-

Slowly add cumene hydroperoxide (CHP, 1.1 mmol) dropwise over 5 minutes.

-

Stir the mixture at -20 °C for 24-48 hours.

-

Causality: The chiral eQNU catalyst directs the CHP to one face of the double bond, creating the epoxide with high enantioselectivity. The low temperature is critical for maximizing this selectivity.

-

Step 3: Domino Ring-Opening Cyclization (DROC)

-

Allow the reaction mixture to warm to room temperature (25 °C).

-

Add N,N'-dibenzylethylenediamine (1.2 mmol) followed by triethylamine (2.0 mmol).

-

Stir the mixture at 25 °C for 12-16 hours.

-

Causality: The diamine acts as a nucleophile, opening the epoxide ring. The triethylamine serves as a base to facilitate the subsequent intramolecular cyclization, where the second nitrogen attacks the nitrile group (which hydrolyzes in situ) to form the piperazin-2-one ring.

-

Step 4: Work-up and Purification

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

Future Outlook and Conclusion

The piperazin-2-one scaffold continues to be a fertile ground for drug discovery. Its structural versatility and proven success in modulating challenging biological targets ensure its place in the medicinal chemist's toolbox.[5] Future research will likely focus on exploring new chemical space through innovative derivatization, including the use of photocatalysis and bio-catalysis to access novel analogues. Furthermore, the incorporation of piperazin-2-one cores into more complex molecules, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, represents an exciting frontier.

References

-

Di Mola, A., et al. (2021). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PubMed Central. Available at: [Link]

-

Baxter, E. W., et al. (2014). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. Available at: [Link]

-

Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Available at: [Link]

-

Kalli, S. B., & Velmurugan, V. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia. Available at: [Link]

-

Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. PubMed Central. Available at: [Link]

-

Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

-

Chilmonczyk, Z., et al. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. Polish Journal of Pharmacology. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Available at: [Link]

-

Al-Balas, Q., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

-

An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Current Pharmaceutical Design. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed Central. Available at: [Link]

-

Al-Balas, Q., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica. Available at: [Link]

-

da Silva, E. R., & de Almeida, J. F. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

-

Faizan, M., et al. (2024). The medicinal chemistry of piperazines: A review. Medicinal Chemistry. Available at: [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines [mdpi.com]

- 3. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazine synthesis [organic-chemistry.org]

- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]

- 8. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Piperazin-2-one hydrochloride solubility and stability

An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-one Hydrochloride

Abstract